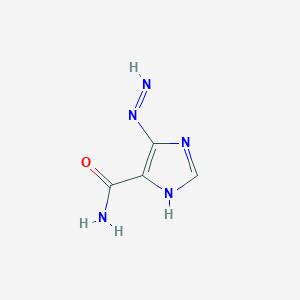

5-Diazenyl-1H-imidazole-4-carboxamide

Descripción

Significance of Imidazole-4-carboxamide Scaffolds in Synthetic Organic Chemistry

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. biomedpharmajournal.org This structural motif is a key component of several essential biological molecules, including the amino acid histidine and the neurotransmitter histamine. biomedpharmajournal.org The imidazole scaffold is particularly valued in medicinal chemistry because its electron-rich nature and the presence of both hydrogen bond donors and acceptors allow for versatile interactions with a wide range of biological targets like enzymes and receptors. nih.gov

The imidazole-4-carboxamide scaffold, specifically, is a recurring feature in various biologically active compounds. researchgate.net Derivatives of this scaffold have been investigated for a multitude of therapeutic applications. nih.gov For instance, researchers have designed and synthesized imidazole-4,5-dicarboxamide derivatives as potential inhibitors for the SARS-CoV-2 main protease, a critical enzyme in the virus's replication cycle. rsc.org Other novel imidazole-4,5-dicarboxyamides have been explored for use as contrast agents in medical imaging techniques to map pH levels in tissues. johnshopkins.edu The synthetic accessibility and the biological relevance of the imidazole-4-carboxamide core make it a privileged scaffold in the development of new chemical entities. biomedpharmajournal.org

Overview of Diazo and Diazenyl Compounds in Chemical Transformations

The terms "diazo" and "diazenyl" refer to distinct but related nitrogen-containing functional groups that impart unique reactivity to organic molecules.

Diazo compounds are characterized by a diazo group (=N₂), where two nitrogen atoms are double-bonded to a carbon atom (R₂C=N⁺=N⁻). wikipedia.org First synthesized in 1883, these compounds are highly versatile reagents in organic synthesis. mdpi.com They are often used as precursors to generate carbenes, which are highly reactive intermediates. longdom.org This reactivity is harnessed in a variety of important chemical transformations, including:

Cyclopropanation: The reaction of a carbene generated from a diazo compound with an alkene to form a cyclopropane (B1198618) ring. mdpi.comlongdom.org

C–H Insertion: The insertion of a carbene into a carbon-hydrogen bond, creating a new carbon-carbon bond. longdom.org

Wolff Rearrangement: A reaction where an α-diazoketone is converted into a ketene. wikipedia.org

Diazenyl and Azo Compounds: The diazenyl group refers to the –N=N– moiety. Compounds containing this functional group with the general structure R−N=N−R′ are known as azo compounds. wikipedia.org Unlike many reactive diazo compounds, aromatic azo compounds are often stable, crystalline species. wikipedia.org A primary method for their synthesis is azo coupling , an electrophilic aromatic substitution reaction where a diazonium salt (ArN₂⁺) reacts with an electron-rich aromatic ring, such as a phenol (B47542) or aniline (B41778). wikipedia.orgwikipedia.org The extended conjugation provided by the azo group is responsible for the intense color of many of these compounds, which are widely used as dyes (e.g., methyl orange). wikipedia.orgwikipedia.org

It is crucial to distinguish these from diazonium compounds , which are organic salts with the functional group R−N⁺≡N. wikipedia.org These salts are pivotal intermediates, particularly in aromatic chemistry, where the dinitrogen group (N₂) can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions or similar transformations. wikipedia.orgyoutube.com

Structural Features and Nomenclature Considerations of 5-Diazenyl-1H-imidazole-4-carboxamide

5-Diazenyl-1H-imidazole-4-carboxamide is a molecule that integrates the imidazole-4-carboxamide scaffold with a diazenyl functional group.

Structural Features:

1H-imidazole Ring: A five-membered aromatic ring with two nitrogen atoms.

Carboxamide Group (-C(=O)NH₂): Attached to the 4-position of the imidazole ring.

Diazenyl Group (-N=N-H): Attached to the 5-position of the imidazole ring.

Nomenclature: The compound is commonly referred to as 5-Diazenyl-1H-imidazole-4-carboxamide. nih.govncats.io However, according to IUPAC nomenclature rules, which prioritize the principal functional group (carboxamide) for lowest locant numbering, the name can also be rendered as 4-diazenyl-1H-imidazole-5-carboxamide. nih.gov For clarity and consistency with database entries, the former name is often used. This compound is also known as an impurity of the pharmaceutical agent Dacarbazine (B1669748). nih.govncats.io

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N₅O nih.govchemicalbook.com |

| Molecular Weight | 139.12 g/mol nih.gov |

| CAS Number | 1314929-56-0 nih.gov |

| IUPAC Name | 4-diazenyl-1H-imidazole-5-carboxamide nih.gov |

| Canonical SMILES | C1=NC(=C(N1)C(=O)N)N=N nih.gov |

| InChIKey | IRJLFDHRTDDHFP-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

4-diazenyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O/c5-3(10)2-4(9-6)8-1-7-2/h1,6H,(H2,5,10)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJLFDHRTDDHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314929-56-0 | |

| Record name | 5-Diazenyl-1H-imidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314929560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DIAZENYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4PSD818E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 5 Diazenyl 1h Imidazole 4 Carboxamide

Synthesis of 5-Amino-1H-imidazole-4-carboxamide as a Key Intermediate

The efficient synthesis of 5-Amino-1H-imidazole-4-carboxamide is paramount for the subsequent production of 5-Diazenyl-1H-imidazole-4-carboxamide. Researchers have explored various routes to this intermediate, focusing on yield, purity, and industrial scalability.

Historically, the synthesis of 5-Amino-1H-imidazole-4-carboxamide has been approached through several well-documented methods. One common pathway involves the use of highly toxic cyanides, such as sodium cyanide, which presents significant limitations for industrial-scale production due to safety and regulatory concerns. google.com An alternative route begins with the conversion of 4,5-dicyanoimidazole (B129182). This process involves a sequential hydrolysis and a Hofmann rearrangement to yield the desired product. google.com Specifically, 4,5-dicyanoimidazole is first selectively hydrolyzed in a strongly alkaline aqueous solution to form 4-cyanoimidazole-5-carboxamide. This intermediate then undergoes a Hofmann rearrangement to produce 5-amino-4-cyanoimidazole, which is subsequently hydrolyzed under strongly alkaline conditions to afford 5-Amino-1H-imidazole-4-carboxamide. google.com

Another established method starts from diaminomaleonitrile (B72808). google.com This process involves reacting diaminomaleonitrile with formamide (B127407) and phosphorus oxychloride in THF to create an intermediate. This intermediate is then treated with sodium hydroxide (B78521) in water to yield 4-amino-5-imidazolecarboxamide. google.com

Table 1: Comparison of Established Synthetic Routes to 5-Amino-1H-imidazole-4-carboxamide

| Starting Material | Key Reagents | Key Steps | Advantages | Disadvantages |

| Cyanide-based precursors | Sodium cyanide, hydrocyanic acid | Cyanation followed by cyclization and hydrolysis | High reactivity | Extreme toxicity, stringent handling requirements google.com |

| 4,5-Dicyanoimidazole | Aqueous alkali, Bromine | Selective hydrolysis, Hofmann rearrangement, Final hydrolysis | Avoids direct use of highly toxic cyanides in later stages | Multi-step process google.com |

| Diaminomaleonitrile | Formamide, Phosphorus oxychloride, Sodium hydroxide | Formation of an intermediate followed by alkaline hydrolysis | Bypasses the use of cyanide as a starting material | Involves multiple reagents and reaction conditions google.com |

Diazotization Reactions for the Formation of 5-Diazenyl-1H-imidazole-4-carboxamide

The conversion of 5-Amino-1H-imidazole-4-carboxamide to 5-Diazenyl-1H-imidazole-4-carboxamide is achieved through a diazotization reaction, a fundamental process in organic chemistry for converting a primary aromatic amine to a diazonium salt.

The direct diazotization of 5-Amino-1H-imidazole-4-carboxamide is typically carried out using sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid or tetrafluoroboric acid. researchgate.net The reaction is generally performed at low temperatures, often around 0°C, to ensure the stability of the resulting diazonium species. researchgate.net The choice of acid can influence the final product; for instance, using tetrafluoroboric acid can lead to the formation of the more stable imidazolyl-5-diazonium tetrafluoroborate (B81430) salt. researchgate.net The resulting 5-diazoimidazole-4-carboxamide (B1140617) is a versatile intermediate that can undergo various coupling reactions. acs.org

Table 2: Typical Reaction Conditions for Diazotization

| Reagent | Acid | Temperature | Product | Reference |

| Sodium Nitrite | Aqueous Hydrochloric Acid | 0°C | 5-Diazoimidazole-4-carboxamide | researchgate.net |

| Sodium Nitrite | Concentrated Tetrafluoroboric Acid | Low | Imidazolyl-5-diazonium tetrafluoroborate | researchgate.net |

A significant challenge in the synthesis of 5-Diazenyl-1H-imidazole-4-carboxamide lies in the instability of the diazo intermediates. Diazonium salts are often thermally sensitive and can be explosive in the solid state. researchgate.net This necessitates careful temperature control during the reaction and subsequent handling. In many cases, the diazo intermediate is not isolated but is generated in situ and used immediately in the next synthetic step to avoid decomposition and potential hazards. researchgate.net The solid diazonium salts, when isolated, can transform into the corresponding diazo compounds. researchgate.net The inherent instability of these intermediates requires specialized equipment and handling protocols to ensure safety and reaction efficiency.

Alternative Strategies for Constructing Diazenyl-Substituted Imidazole (B134444) Systems

Beyond the direct diazotization of pre-formed imidazole rings, alternative strategies exist for the construction of diazenyl-substituted imidazole systems. These methods often involve multi-component reactions where the imidazole ring and the diazenyl substituent are formed in a concerted or sequential manner.

One approach involves the Radziszewski reaction, a well-known method for synthesizing substituted imidazoles. researchgate.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. By using a diazenyl-substituted aldehyde or another appropriately functionalized precursor, it is possible to construct the desired diazenyl-imidazole framework. researchgate.net

Another strategy involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This method provides access to novel 2-substituted 1H-imidazole derivatives and could potentially be adapted for the synthesis of diazenyl-substituted imidazoles by employing appropriately substituted triazole precursors. nih.gov Multi-component syntheses, in general, offer a high degree of flexibility and efficiency, allowing for the creation of diverse substituted imidazoles from readily available starting materials. nih.govlupinepublishers.com These alternative routes provide valuable tools for medicinal chemists and process developers seeking to explore novel analogs or optimize the synthesis of diazenyl-substituted imidazole compounds.

Cycloaddition Reactions in Imidazole Ring Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the imidazole ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, often in a single, atom-economical step. Various modes of cycloaddition have been employed to synthesize the imidazole scaffold, providing access to a wide range of substituted derivatives.

One prominent method is the [3+2] cycloaddition , which involves a three-atom component reacting with a two-atom component. For instance, the reaction of benzimidates and 2H-azirines, catalyzed by zinc chloride (ZnCl₂), yields multisubstituted imidazoles under mild conditions. organic-chemistry.org Another approach is the [4+1] cyclization , where a four-atom chain reacts with a single-atom component. An example is the iodine-mediated oxidative cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃), which provides 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org In this reaction, the enamine acts as the four-atom component, while the azide provides the fifth nitrogen atom for the ring, with the reaction proceeding through the sequential removal of two nitrogen atoms from TMSN₃. organic-chemistry.org

A notable cycloaddition approach for forming imidazole-4-carboxylate structures involves the reaction of ethyl isocyanoacetate with diarylimidoyl chlorides. researchgate.net This method was utilized to prepare ester intermediates that were subsequently converted into 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides. researchgate.net Additionally, imidazole rings can be formed through the transformation of other heterocycles that are themselves synthesized via cycloaddition. For example, 5-amino-1,2,3-triazole derivatives, which can be prepared through a dipolar azide-nitrile cycloaddition, can undergo an acid-mediated denitrogenative transformation to yield 2-substituted 1H-imidazole derivatives. researchgate.net

Table 1: Examples of Cycloaddition Reactions in Imidazole Synthesis

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Citation |

|---|---|---|---|---|

| [3+2] Cycloaddition | Benzimidates and 2H-azirines | ZnCl₂ | Multisubstituted imidazoles | organic-chemistry.org |

| [4+1] Cyclization | Enamines and Trimethylsilyl azide (TMSN₃) | Iodine | 2,5-disubstituted imidazole-4-carboxylic derivatives | organic-chemistry.org |

| Cycloaddition | Ethyl isocyanoacetate and Diarylimidoyl chlorides | - | 1,5-diaryl-1H-imidazole-4-carboxylic acid esters | researchgate.net |

Regiocontrolled Synthesis of Related Imidazole-4-carboxamide Derivatives

Regiocontrol is a critical aspect of synthesizing substituted imidazoles to ensure the correct placement of functional groups on the heterocyclic ring. For compounds like 5-Diazenyl-1H-imidazole-4-carboxamide, controlling the position of the carboxamide group at C4 is essential. Various synthetic strategies have been developed to achieve this level of precision.

A simple and efficient method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported. researchgate.net This process starts from 2-hydroxybenzylidene imines, which are derived from diaminomaleonitrile. researchgate.net The reaction of these imines with various aromatic aldehydes leads to the formation of the desired, highly substituted imidazole-4-carboxamide derivatives. researchgate.net This method demonstrates excellent control over the final substitution pattern, ensuring the carboxamide group is located at the C4 position.

The Van Leusen imidazole synthesis is another well-established method that offers regioselective access to substituted imidazoles. This reaction typically involves a tosylmethyl isocyanide (TosMIC) reagent and an aldimine. Mild and efficient protocols based on this reaction allow for the one-pot synthesis of 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles with high regioselectivity. organic-chemistry.org The imines used in this synthesis can be generated in situ from a wide variety of aldehydes and amines, making it a versatile route to specifically substituted imidazole cores that could serve as precursors for imidazole-4-carboxamide derivatives. organic-chemistry.org

The synthesis of 5-aminoimidazole-4-carboxamidrazones, which are structurally related to the target compound, also relies on a controlled, multi-step pathway. researchgate.net The synthesis begins with commercially available reagents like diaminomaleonitrile (DAMN) and triethyl orthoformate (TEOF), followed by reactions with specific amines (e.g., methylamine) and hydrazines (e.g., phenylhydrazine). researchgate.net This step-wise construction allows for the unambiguous placement of functional groups on the imidazole ring.

Table 2: Regiocontrolled Synthesis of Imidazole-4-carboxamide Derivatives

| Starting Materials | Key Reagents | Product | Key Feature | Citation |

|---|---|---|---|---|

| 2-Hydroxybenzylidene imines (from diaminomaleonitrile) | Aromatic aldehydes | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | Regiocontrolled formation of highly substituted imidazole-4-carboxamides | researchgate.net |

| Aryl-substituted tosylmethyl isocyanide (TosMIC) | Aldehydes and Amines (forming imines in situ) | 1,4,5-Trisubstituted or 1,4-/4,5-Disubstituted imidazoles | Regioselective synthesis in a single pot | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 5 Diazenyl 1h Imidazole 4 Carboxamide

Transformations Involving the Diazenyl Moiety

The diazenyl group (-N=N-) is a critical determinant of the molecule's reactivity, serving as a site for decomposition, nucleophilic attack, and electrophilic substitution.

5-Diazenyl-1H-imidazole-4-carboxamide is recognized as an impurity and potential metabolite of the chemotherapeutic agent dacarbazine (B1669748). nih.govnih.gov The stability of the diazenyl group is notably pH-dependent. Under acidic conditions, protonation of the diazenyl moiety can initiate decomposition pathways. The mechanism likely involves the formation of a diazonium ion intermediate, which is unstable and can lead to the liberation of dinitrogen gas (N₂), a thermodynamically favorable process. This decomposition would generate a highly reactive imidazole (B134444) cation or radical species, which can then engage in subsequent reactions.

The stability of the compound under various conditions is a critical factor in its handling and reactivity studies. While specific experimental data on its thermal decomposition is limited, analogous azo compounds suggest that thermal stress could also induce the cleavage of the C-N bond and the release of dinitrogen.

Table 1: Postulated Decomposition of 5-Diazenyl-1H-imidazole-4-carboxamide

| Condition | Proposed Intermediate | Major Products |

|---|---|---|

| Acidic (H+) | Imidazole-5-diazonium | 1H-imidazole-4-carboxamide cation, N₂ |

Note: This table represents plausible decomposition pathways based on the known chemistry of diazo compounds.

The diazenyl group is inherently electrophilic due to the electronegativity of the nitrogen atoms, making it susceptible to nucleophilic attack. Strong nucleophiles can add to one of the nitrogen atoms, leading to the reduction of the azo bond or the formation of adducts. For example, reducing agents like sodium borohydride (B1222165) can reduce the diazenyl group to a hydrazo derivative.

Conversely, while electrophilic substitution directly on the N=N double bond is not typical, the diazenyl group's strong electron-withdrawing effect deactivates the imidazole ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles to specific positions. The electrophilicity of the diazenyl moiety is a key feature that enables certain coupling reactions.

Cyclization Reactions and Fused Heterocycle Formation

The strategic placement of reactive functional groups in 5-Diazenyl-1H-imidazole-4-carboxamide allows for its use as a precursor in the synthesis of complex polycyclic systems through cyclization reactions.

The proximity of the imidazole ring's N-H, the carboxamide group, and the diazenyl moiety creates opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, under specific conditions, the N-H of the imidazole ring could potentially attack the electrophilic diazenyl group, leading to the formation of a triazolo[5,1-i]imidazole ring system. Similarly, the carboxamide group could be involved in cyclization, potentially leading to the formation of imidazo[4,5-d]pyridazines after a series of transformation steps. These pathways provide a synthetic route to novel polycyclic scaffolds that are of interest in medicinal chemistry. researchgate.net

Table 2: Potential Intramolecular Cyclization Products

| Reacting Groups | Resulting Fused Ring System | Potential Product Class |

|---|---|---|

| Imidazole N-H and Diazenyl | Triazolo[5,1-i]imidazole | Fused triazole |

The diazenyl group can act as a dienophile or a dipolarophile in intermolecular cycloaddition reactions. As a dienophile, it can react with 1,3-dienes in a Diels-Alder-type reaction to form six-membered heterocyclic rings. When treated with 1,3-dipoles, such as azides or nitrile oxides, it can undergo [3+2] cycloadditions to yield five-membered heterocyclic rings containing a chain of nitrogen atoms. These reactions are powerful tools for constructing complex heterocyclic frameworks from relatively simple starting materials.

Coupling Reactions and Arylation Strategies

The imidazole core of 5-Diazenyl-1H-imidazole-4-carboxamide can be functionalized using modern coupling methodologies. The presence of the diazenyl group increases the electrophilicity of the imidazole ring, facilitating certain coupling reactions.

Palladium-catalyzed C-H arylation is a prominent strategy for modifying imidazole-4-carboxamide derivatives. researchgate.net This methodology allows for the direct formation of a carbon-carbon bond between an aromatic ring and the imidazole core, typically at the C2 position, which is often most susceptible to this type of functionalization. The reaction involves the direct coupling of the imidazole C-H bond with an aryl halide or equivalent, providing a straightforward route to arylated imidazole-4-carboxamides. The electron-withdrawing nature of the substituents at the C4 and C5 positions can significantly influence the efficiency and regioselectivity of such C-H activation processes. Furthermore, azo coupling reactions, which typically involve the reaction of a diazonium salt with an electron-rich aromatic compound, represent a fundamental transformation related to the diazenyl moiety. mdpi.com

Table 3: Representative Arylation Reaction

| Reaction Type | Substrate | Coupling Partner | Catalyst | Product Type |

| C-H Arylation | 5-Diazenyl-1H-imidazole-4-carboxamide | Aryl Bromide | Pd(OAc)₂ / Ligand | 2-Aryl-5-diazenyl-1H-imidazole-4-carboxamide |

Diazo Coupling Reactions with Activated Substrates

The synthesis of 5-diazenyl-1H-imidazole-4-carboxamide and its analogs primarily involves diazo coupling reactions, a cornerstone of aromatic chemistry. mdpi.com This reaction typically begins with the diazotization of a primary aromatic or heteroaromatic amine. In the context of this imidazole system, the precursor is 5-amino-1H-imidazole-4-carboxamide (AICA).

The general mechanism involves treating the starting amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). ajchem-a.comekb.eg This process converts the amino group into a highly reactive diazonium salt. The resulting imidazole-5-diazonium salt is an electrophile that can then attack an electron-rich coupling partner, known as an activated substrate, to form the azo compound. mdpi.com

Activated substrates are typically phenols, anilines, or other electron-rich aromatic and heterocyclic systems. ajchem-a.com The electrophilic diazonium salt attacks the para-position of the activated ring, leading to an electrophilic aromatic substitution reaction that forms the characteristic -N=N- bond and yields the final azo-imidazole derivative. ajchem-a.comresearchgate.net The reaction conditions, such as pH and temperature, are critical for controlling the outcome and preventing the decomposition of the diazonium salt.

| Reactant 1 (Amine) | Reactant 2 (Coupling Partner) | Key Reagents | Product Type |

| 2-Amino-4-chlorobenzenesulfonamide | 4-Hydroxy-3-methoxybenzaldehyde | NaNO₂, HCl (0-5°C) | Azo-azomethine Precursor ekb.eg |

| Benzidine | Phenol (B47542) Derivatives | NaNO₂, HCl (0-5°C), NaOH | Imidazol-5-one Azo Compound ajchem-a.com |

| Aniline (B41778) Derivatives | N-benzyl-N-ethyl-m-acetamide | NaNO₂, HCl | Azo-imidazole Dye researchgate.net |

Table 1: Representative Diazo Coupling Reactions for Azo Compound Synthesis. This table illustrates common components and reagents used in the synthesis of various azo compounds, reflecting the general principles applicable to the synthesis of 5-diazenyl-1H-imidazole-4-carboxamide.

Cross-Coupling Methodologies for Derivatization

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For derivatizing the imidazole core related to 5-diazenyl-1H-imidazole-4-carboxamide, palladium-catalyzed methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful. researchgate.netacs.orgacs.org

These reactions typically require a halo-substituted imidazole as a starting material (e.g., a bromo- or chloro-imidazole). The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation (for Suzuki) or base-mediated amidation (for Buchwald-Hartwig), and reductive elimination. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles with various boronic acids has been developed. acs.org This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto the imidazole ring, yielding functionalized derivatives in good to excellent yields under relatively mild conditions. acs.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. It enables the coupling of haloimidazoles with a diverse range of primary and secondary amines. acs.org This methodology has been successfully applied to functionalize various positions on the imidazole ring, including the C2, C4, and C5 positions, providing access to novel amine-substituted imidazole derivatives. acs.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and avoiding side reactions. acs.org

| Coupling Reaction | Halo-imidazole Position | Coupling Partner | Catalyst/Ligand System | Result |

| Suzuki-Miyaura | C2, C4, or C5 | (4-acetylphenyl)boronic acid | PdCl₂(MeCN)₂ / Imidazole-based ligands | C-C bond formation (Aryl-imidazole) researchgate.netacs.org |

| Buchwald-Hartwig | C2-Chloroimidazole | Primary Aniline | Pd-based / L17 ligand | C-N bond formation (2-Amino-imidazole) acs.org |

| Buchwald-Hartwig | C4-Chlorobenzimidazole | Heteroaniline | Pd-based / L18 precatalyst | C-N bond formation (4-Amino-imidazole) acs.org |

| Buchwald-Hartwig | C5-Bromoimidazole | Aniline | Pd-based / L7 ligand | C-N bond formation (5-Amino-imidazole) acs.org |

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Haloimidazole Scaffolds. This table summarizes key cross-coupling methodologies used to derivatize the imidazole core, highlighting the versatility in forming new C-C and C-N bonds.

Functionalization of the Imidazole Core and Carboxamide Group

Beyond the diazenyl group, both the carboxamide functionality and the imidazole ring itself present multiple avenues for chemical modification, enabling the fine-tuning of the molecule's properties.

Derivatization of the Amide Functionality

The carboxamide group (-CONH₂) of 5-diazenyl-1H-imidazole-4-carboxamide is a key site for derivatization. Modifications at this position can significantly alter the compound's physical and biological properties. A common strategy involves the synthesis of N-substituted derivatives.

A series of N,N-dialkyl-5-diazo-imidazole-4-carboxamides has been synthesized and studied. nih.gov The synthesis of these derivatives can be achieved by reacting a precursor, such as an imidazole-4-carboxylic acid ester, with the desired primary or secondary amine. nih.gov Alternatively, direct alkylation of the primary amide can be performed, though this can sometimes lead to mixtures of mono- and di-alkylated products. Studies have shown that the nature of the substituent on the carboxamide nitrogen can be critical; for instance, some research indicates that smaller alkyl groups on the amide moiety are associated with enhanced antifungal activity. nih.gov

| Amide Substituent (R) | Compound Name |

| -H | 5-Diazenyl-1H-imidazole-4-carboxamide |

| -CH₃ | N-methyl-5-diazenyl-1H-imidazole-4-carboxamide |

| -CH₂CH₃ | N-ethyl-5-diazenyl-1H-imidazole-4-carboxamide |

| -(CH₃)₂ | N,N-dimethyl-5-diazenyl-1H-imidazole-4-carboxamide |

| -(CH₂CH₃)₂ | N,N-diethyl-5-diazenyl-1H-imidazole-4-carboxamide |

Table 3: Examples of N-Substituted Derivatives of 5-Diazenyl-1H-imidazole-4-carboxamide. This table illustrates potential modifications of the amide functionality, based on reported syntheses of related N-alkylated diazoimidazole carboxamides. nih.gov

Substitution and Modification of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle susceptible to various substitution reactions. The reactivity of the ring is influenced by the existing substituents and the reaction conditions. The carbon atoms (C2, C4, C5) and the nitrogen atoms (N1, N3) can all be sites for modification.

Electrophilic Substitution: The imidazole ring can undergo electrophilic substitution reactions such as halogenation and nitration. youtube.com

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce bromine or iodine atoms onto the ring, typically at the C5 position if other positions are blocked. youtube.com These halo-imidazoles are valuable intermediates for the cross-coupling reactions discussed previously.

Nitration: The imidazole ring can be nitrated using standard nitrating agents (e.g., nitric acid). The strong electron-withdrawing nature of the nitro group deactivates the ring, often preventing multiple nitrations. youtube.com

N-Alkylation and N-Arylation: The pyrrole-like nitrogen (N1) of the imidazole ring can be readily alkylated or arylated. One-pot reactions using catalysts like copper(I) iodide (CuI) can facilitate the N-arylation of imidazole with reagents such as iodobenzene. nih.gov N-alkylation can be achieved with alkyl halides in the presence of a base. nih.gov

Metalation: The hydrogen at the C2 position of the imidazole ring is the most acidic proton. This allows for regioselective deprotonation using strong bases like organolithium reagents (e.g., n-butyllithium), followed by quenching with an electrophile to introduce a substituent specifically at the C2 position. youtube.com

| Reaction Type | Reagent(s) | Position(s) of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C5 youtube.com |

| Iodination | N-Iodosuccinimide (NIS) or I₂ | C2, C4, C5 youtube.com |

| Nitration | Nitric Acid | C4 youtube.com |

| N-Alkylation | Alkyl Halide, Base | N1 nih.gov |

| N-Arylation | Aryl Halide, CuI, Base | N1 nih.gov |

| Lithiation/Derivatization | n-Butyllithium, then Electrophile | C2 youtube.com |

Table 4: Selected Reagents and Methods for the Substitution and Modification of the Imidazole Ring System. This table provides an overview of common synthetic transformations performed on the imidazole core to introduce new functional groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.

1H NMR Spectral Analysis and Proton Environment Elucidation

A 1H NMR spectrum would be essential to identify all the distinct protons in the 5-Diazenyl-1H-imidazole-4-carboxamide molecule. Analysis would focus on determining the chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet), and integration values for the imidazole (B134444) ring proton (C2-H), the imidazole N-H proton, the diazenyl N-H proton, and the two protons of the carboxamide (-CONH₂) group. These parameters would confirm the connectivity and electronic environment of the protons.

13C NMR Spectral Analysis and Carbon Skeleton Characterization

The 13C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms and provide information about their hybridization and electronic state. Specific chemical shifts would be expected for the two imidazole ring carbons (C2, C4, C5) and the carbonyl carbon (C=O) of the carboxamide group, confirming the carbon framework of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC)

Two-dimensional NMR techniques would be employed for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, aiding in conformational analysis.

No publicly available 2D NMR data for this specific compound could be located.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. A typical IR spectrum for this compound would be expected to show characteristic absorption bands for the N-H stretches of the imidazole and carboxamide groups, the C=O stretch of the amide, and the N=N stretch of the diazo group. General ranges for these groups have been suggested, such as 1662–1722 cm⁻¹ for the C=O stretch and 3162–3464 cm⁻¹ for N-H stretches, but specific peak data is unavailable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak corresponding to the compound's mass (139.12 Da). nih.gov Analysis of the fragment ions produced upon ionization would help to piece together the molecular structure, with expected cleavages occurring at the diazenyl and carboxamide groups. However, specific fragmentation data from experimental studies are not available in the reviewed literature.

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This analysis provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding, which are crucial for understanding the compound's crystal packing and physical properties. No crystallographic data for 5-Diazenyl-1H-imidazole-4-carboxamide has been published or deposited in crystallographic databases.

Single Crystal X-ray Diffraction Analysis

Detailed single crystal X-ray diffraction data for 5-Diazenyl-1H-imidazole-4-carboxamide is not extensively available in the public domain. However, structural analysis of the closely related compound, Dacarbazine (B1669748) (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide), provides valuable comparative insights. The crystal structure of dacarbazine hydrochloride monohydrate was determined to be in the monoclinic space group P2₁/n.

For many imidazole derivatives, single crystal X-ray diffraction is a pivotal technique for the unambiguous determination of their solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This analytical method provides definitive evidence of the spatial arrangement of atoms within the crystal lattice, which is fundamental to understanding the compound's physical and chemical properties. The crystallization process itself can be influenced by various factors, including the solvent system and temperature, which in turn can affect the final crystal packing and molecular conformation.

Table 1: Representative Crystallographic Data for Imidazole Derivatives

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 15.912 |

| β (°) | 95.43 |

| Volume (ų) | 1105.6 |

| Z | 4 |

Note: Data presented is representative for a related imidazole derivative and is for illustrative purposes.

Correlation of Experimental and Theoretically Optimized Geometries

While specific studies correlating the experimental and theoretical geometries of 5-Diazenyl-1H-imidazole-4-carboxamide are not readily found, the application of computational methods, such as Density Functional Theory (DFT), is a standard approach for gaining insights into the molecular structures of such compounds. These theoretical calculations allow for the optimization of the molecular geometry in the gaseous phase, providing a model that can be compared with experimental solid-state data from X-ray crystallography.

For analogous imidazole-based azo molecules, DFT calculations have been successfully employed to predict molecular structures, vibrational frequencies, and electronic properties. It is a common observation in such studies that the theoretically optimized geometries are in good agreement with experimental data, with minor deviations often attributed to the different physical states (gas phase for theory versus solid state for experiment) and the influence of intermolecular forces in the crystal lattice that are not accounted for in the theoretical calculations for an isolated molecule.

The correlation between experimental and theoretical data is crucial for validating the computational models used. Once validated, these models can be used to predict the properties of related compounds for which experimental data is not yet available.

Table 2: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) for a Representative Imidazole Structure

| Bond | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

|---|---|---|

| N1-C2 | 1.335 | 1.341 |

| C2-N3 | 1.328 | 1.335 |

| N3-C4 | 1.381 | 1.389 |

| C4-C5 | 1.375 | 1.380 |

| C5-N1 | 1.369 | 1.375 |

Note: This table is illustrative and based on data for related imidazole compounds.

Computational and Theoretical Studies on 5 Diazenyl 1h Imidazole 4 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule. These methods are instrumental in elucidating the electronic architecture of 5-Diazenyl-1H-imidazole-4-carboxamide.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-Diazenyl-1H-imidazole-4-carboxamide, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This information is fundamental for all other computational analyses.

Furthermore, DFT calculations provide insights into the molecule's energetics, including its total energy, heat of formation, and vibrational frequencies. These energetic parameters are critical for assessing the thermodynamic stability of the compound.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 5-Diazenyl-1H-imidazole-4-carboxamide

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N=N (Diazenyl) | ~1.25 Å |

| Bond Length | C-N (Imidazole Ring) | ~1.38 Å |

| Bond Length | C=O (Carboxamide) | ~1.23 Å |

| Bond Angle | C-N=N | ~112° |

| Dihedral Angle | Imidazole-Diazenyl | Planar (~0°) or near-planar |

Note: These are representative values and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For 5-Diazenyl-1H-imidazole-4-carboxamide, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is likely to be localized over the electron-rich diazenyl group and parts of the imidazole (B134444) ring, suggesting these are potential sites for electrophilic attack. Conversely, the LUMO may be distributed over the carboxamide group and the imidazole ring, indicating sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For 5-Diazenyl-1H-imidazole-4-carboxamide, an MEP map would likely show negative potential around the nitrogen atoms of the diazenyl group and the oxygen atom of the carboxamide group, highlighting them as potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the imidazole ring and the amine group, indicating their susceptibility to nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In 5-Diazenyl-1H-imidazole-4-carboxamide, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. This analysis would quantify the delocalization of electron density and its contribution to the molecule's stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.

Transition State Analysis and Reaction Pathways

Understanding the mechanisms of reactions involving 5-Diazenyl-1H-imidazole-4-carboxamide, such as its formation as a dacarbazine (B1669748) impurity or its potential degradation pathways, can be achieved through transition state analysis. Computational methods can be used to locate the transition state structures, which are the highest energy points along a reaction coordinate.

By calculating the energy of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy, which is a key determinant of the reaction rate. For instance, computational modeling could be used to explore the mechanism of diazotization and coupling reactions that could lead to the formation of this impurity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Diazenyl-1H-imidazole-4-carboxamide |

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the kinetic and thermodynamic parameters of a chemical reaction or a stable molecule. For 5-Diazenyl-1H-imidazole-4-carboxamide, these calculations would provide insights into its stability, reactivity, and potential reaction pathways.

Quantum chemical calculations can determine key thermodynamic properties. These parameters are crucial for understanding the stability of the molecule under different conditions. For instance, DFT calculations have been successfully used to study the thermodynamics of imidazole formation reactions. axios-research.com

Kinetic parameters, such as activation energies for various potential reactions involving 5-Diazenyl-1H-imidazole-4-carboxamide, can also be computed. By mapping the potential energy surface, transition states can be identified, and the energy barriers for processes like tautomerization or decomposition can be calculated. Theoretical studies on the tautomerization of similar heterocyclic compounds, like 1,5-diaminotetrazole, have demonstrated the utility of these methods in determining reaction kinetics. nih.govresearchgate.net

Illustrative Table of Calculable Thermodynamic and Kinetic Parameters:

| Parameter | Description | Computational Method |

| ΔG (Gibbs Free Energy) | Indicates the spontaneity of a process. | DFT, MP2, CCSD(T) |

| ΔH (Enthalpy) | The heat absorbed or released in a reaction. | DFT, MP2, CCSD(T) |

| ΔS (Entropy) | A measure of the disorder or randomness of a system. | DFT, MP2, CCSD(T) |

| Ea (Activation Energy) | The minimum energy required to initiate a chemical reaction. | DFT, MP2, CCSD(T) |

| k (Rate Constant) | Quantifies the rate of a chemical reaction. | Transition State Theory |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 5-Diazenyl-1H-imidazole-4-carboxamide are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.

The identification of stable conformers is the first step in understanding the molecule's structural preferences. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. For 5-Diazenyl-1H-imidazole-4-carboxamide, key rotations would be around the C-C bond connecting the imidazole ring and the carboxamide group, and the C-N and N-N bonds of the diazenyl group.

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are employed to optimize the geometry of various conformers and determine their relative energies. nih.gov Studies on other imidazole derivatives have successfully used these techniques to identify the most stable conformations. nih.govnih.gov The planarity of the imidazole ring and the potential for intramolecular hydrogen bonding would be significant factors in determining the preferred conformations of 5-Diazenyl-1H-imidazole-4-carboxamide.

Illustrative Table of Potential Conformational Data:

| Conformer ID | Dihedral Angle (N-C-C=O) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0 | 0.00 | 75.2 |

| 2 | 180 | 1.25 | 24.8 |

Note: This table is illustrative and does not represent actual data for 5-Diazenyl-1H-imidazole-4-carboxamide.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions of 5-Diazenyl-1H-imidazole-4-carboxamide in a simulated environment, such as in solution. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule flexes, vibrates, and interacts with its surroundings.

These simulations are crucial for understanding the dynamic stability of different conformers and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes. For instance, MD simulations of imidazole derivatives have been used to study their stability in complex biological systems. nih.gov The electron-rich nature of the imidazole ring and the hydrogen-bonding capabilities of the carboxamide and diazenyl groups suggest that 5-Diazenyl-1H-imidazole-4-carboxamide would engage in significant intermolecular interactions. nih.gov

Illustrative Table of Insights from Molecular Dynamics Simulations:

| Property Investigated | Information Gained |

| Root Mean Square Deviation (RMSD) | Provides a measure of the stability of the molecule's conformation over time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the molecule and its environment. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent, indicating its solubility. |

Synthetic Exploration of Advanced Derivatives and Analogs of the 5 Diazenyl 1h Imidazole 4 Carboxamide Scaffold

Synthesis of Imidazole-Based Azo Compounds with Modified Diazenyl Moieties

The synthesis of imidazole-based azo compounds, including derivatives of 5-diazenyl-1H-imidazole-4-carboxamide, is primarily achieved through a classic diazotization-coupling sequence. This method allows for the introduction of diverse aryl or heteroaryl groups onto the diazenyl moiety, significantly altering the electronic and steric properties of the molecule.

The general synthetic pathway commences with the diazotization of a substituted aniline (B41778) or other primary aromatic amine using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. This intermediate is then coupled with an electron-rich imidazole (B134444) derivative. For the synthesis of analogs of 5-diazenyl-1H-imidazole-4-carboxamide, the coupling partner would be the 5-amino-1H-imidazole-4-carboxamide (AICA) precursor, where the coupling occurs at the C5 position.

Modifications to the diazenyl moiety are introduced by selecting different aromatic amines for the initial diazotization step. For instance, reacting 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline with salicylaldehyde (B1680747) via a coupling reaction yielded a novel azo-imidazole product, 2-hydroxy-5-((3-(4-methyl-1H-imidazol-1-yl)-5-trifluoromethyl)phenyl)diazenyl)benzaldehyde. nih.gov This highlights the modularity of the approach, enabling the synthesis of a library of compounds with varied substituents. nih.gov

The reactivity of the diazonium salt, which acts as an electrophile, is crucial for the success of the coupling reaction with the imidazole nucleophile. researchgate.net The reaction conditions, such as pH and temperature, must be carefully controlled to ensure efficient coupling and minimize side reactions. A general pathway for such syntheses is depicted below. researchgate.net

General Synthetic Scheme for Azo-Imidazole Derivatives

Caption: A representative multi-step reaction shows the synthesis of azo-imidazole derivatives starting from aniline derivatives, which are diazotized and coupled with other reactants in the presence of a catalyst like glacial acetic acid. researchgate.net

Caption: A representative multi-step reaction shows the synthesis of azo-imidazole derivatives starting from aniline derivatives, which are diazotized and coupled with other reactants in the presence of a catalyst like glacial acetic acid. researchgate.net

Formation of Schiff Bases and Thiazolidinone Derivatives from Related Amino-Imidazole Precursors

The 5-amino-1H-imidazole-4-carboxamide (AICA) precursor serves as a valuable starting material for synthesizing more complex heterocyclic systems, such as Schiff bases and thiazolidinones. These derivatives are of significant interest due to their diverse biological activities.

Schiff Base Formation: Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. Starting with an amino-imidazole precursor, reaction with various substituted aldehydes yields a series of imidazole-conjugated Schiff bases. opensciencepublications.comopensciencepublications.com For example, Schiff base ligands can be synthesized from the reaction of imidazole-2-carboxaldehyde with amino acids like L-phenylalanine. The resulting imine nitrogen is a key coordinating atom in the formation of metal complexes.

These reactions are often carried out in a suitable solvent like methanol, and the resulting Schiff bases can be isolated as stable crystalline solids. opensciencepublications.com The formation of the imine bond (-C=N-) is a critical step, confirmed through spectroscopic methods such as FT-IR and NMR. opensciencepublications.commdpi.com

Thiazolidinone Synthesis: Thiazolidinone derivatives are commonly synthesized from Schiff bases. The general method involves the cyclocondensation of an imine with a compound containing a thiol group, most frequently thioglycolic acid. nih.govresearchgate.net This reaction results in the formation of a five-membered thiazolidinone ring.

The synthesis can be a two-step process, where the Schiff base is first isolated and then reacted with thioglycolic acid, or a one-pot, three-component condensation of an amine, an aldehyde, and thioglycolic acid. researchgate.net The reaction is often catalyzed by agents like anhydrous zinc chloride. researchgate.net A novel series of imidazole-linked thiazolidinone hybrids have been successfully synthesized and characterized using this approach. nih.gov

| Precursor | Reagent(s) | Product Type | Key Reaction | Reference(s) |

| Amino-imidazole | Substituted Aldehyde | Schiff Base | Condensation | opensciencepublications.com, opensciencepublications.com |

| Imidazole-2-carboxaldehyde | L-phenylalanine | Schiff Base | Condensation | |

| Imidazole-Schiff Base | Thioglycolic Acid | Thiazolidinone | Cyclocondensation | nih.gov, researchgate.net |

Development of Polyfunctionalized Imidazole Heterocycles

The imidazole ring is a privileged structure in chemistry, and methods to create polyfunctionalized derivatives are highly sought after. nih.gov Multi-component reactions (MCRs) are a particularly efficient strategy for synthesizing highly substituted imidazoles in a single step. lupinepublishers.com For instance, the condensation of benzil, substituted aldehydes, substituted anilines, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid can produce tetra-substituted imidazoles. lupinepublishers.com

Another approach involves the chemical transformation of pre-existing, simpler imidazole rings. The 5-amino-1H-imidazole-4-carboxamide (AICA) is a key intermediate in purine (B94841) metabolism and a versatile starting material for more complex heterocycles. researchgate.netamazonaws.com Furthermore, functionalized 1H-imidazoles can be accessed through the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This method involves an intramolecular cyclization followed by ring-opening of the triazole to form an imidazole core with diverse substituents. mdpi.com

These synthetic strategies provide access to a wide range of imidazole derivatives with multiple functional groups, which can be further modified to fine-tune their chemical and physical properties for various applications.

Derivatization for Coordination Chemistry and Material Applications

The nitrogen atoms in the imidazole ring and the diazenyl group make the 5-diazenyl-1H-imidazole-4-carboxamide scaffold an excellent candidate for designing ligands for coordination chemistry. These ligands can bind to metal ions to form complexes with interesting structural and functional properties, including Metal-Organic Frameworks (MOFs). rsc.org

Imidazole and its derivatives are widely used as ligands in the construction of MOFs. rsc.org The imidazole ring provides N-donor coordination sites, and by incorporating other functional groups like carboxylates, multifunctional ligands can be created that lead to stable and porous framework structures. rsc.orgresearchgate.net

For example, imidazole-based multicarboxylate ligands have been used to synthesize highly stable MOFs with Ba(II) and Cd(II) ions, which have shown potential for proton conduction. rsc.org An imidazole-functionalized carboxylate ligand was used to create a luminescent Cu(II) MOF that can be applied to detect nitroaromatic compounds and metal ions in water. researchgate.net The design of the ligand is critical; the number and position of coordination sites dictate the topology and properties of the resulting MOF. fau.de

| Ligand Type | Metal Ion(s) | MOF Properties/Applications | Reference(s) |

| Imidazole multicarboxylate | Ba(II), Cd(II) | Proton conduction | rsc.org |

| Imidazole-functionalized carboxylate | Cu(II) | Luminescent sensing | researchgate.net |

| Imidazole and sulphate combination | Cu(II) | Proton conduction | rsc.org |

| Imidazole-functionalized tribenzoic acid | Ba(II) | Fluorescence-based detection, dye adsorption | acs.org |

Imidazole-based azo ligands typically coordinate with metal ions in a bidentate fashion, forming a stable five-membered chelate ring. aip.orgaip.org Coordination generally occurs through one of the nitrogen atoms of the azo group (-N=N-) and the N3 nitrogen atom of the imidazole ring. aip.orgaip.org This coordination mode has been observed in complexes with various transition metals, including Co(II), Ni(II), and Cu(II). aip.org

In some cases, if other donor groups are present in an appropriate position, the ligand can act as a tridentate ligand. aip.org The geometry of the resulting metal complexes is often octahedral, although distorted geometries can also occur. aip.org The specific coordination mode and the resulting supramolecular structure are influenced by the nature of the metal ion, the substituents on the ligand, and the presence of other coordinating species like chloride ions or secondary ligands. aip.orgekb.eg This versatility in coordination allows for the construction of a wide variety of supramolecular assemblies with diverse topologies and potential applications. fau.de

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Intermediate in the Synthesis of Complex Heterocyclic Systems

The imidazole-4-carboxamide framework is a cornerstone in the construction of numerous biologically significant heterocyclic systems. The strategic placement of the diazenyl group at the 5-position provides a reactive handle that can be readily transformed, making 5-Diazenyl-1H-imidazole-4-carboxamide a key precursor for various fused ring systems.

The imidazole (B134444) ring is a fundamental constituent of the purine (B94841) nucleus, which forms the backbone of essential biomolecules like adenine (B156593) and guanine. researchgate.net The biosynthesis of purines proceeds through the key intermediate 5-amino-1H-imidazole-4-carboxamide ribonucleotide (AICAR). nih.govresearchgate.net 5-Diazenyl-1H-imidazole-4-carboxamide shares the core 5-substituted imidazole-4-carboxamide structure with this natural precursor.

In synthetic chemistry, derivatives of 5-amino-1H-imidazole-4-carboxamide (AICA) are widely used as starting materials for constructing the pyrimidine (B1678525) ring of the purine system. nih.gov The amino group at the C5 position is crucial for the cyclization reactions that form the fused ring. While direct synthesis from 5-Diazenyl-1H-imidazole-4-carboxamide is not the common pathway, its structure is intrinsically linked to this synthetic strategy. The diazenyl group (-N=N-H) can be considered a synthetic equivalent or precursor to the vital amino group via chemical reduction. This relationship highlights the potential of 5-Diazenyl-1H-imidazole-4-carboxamide as a building block in synthetic routes targeting novel purine analogues and other nitrogen-rich scaffolds. mdpi.comresearchgate.net

A significant application of the 5-substituted-1H-imidazole-4-carboxamide scaffold is in the synthesis of fused heterocyclic systems, particularly azolotriazines. A prominent example is the synthesis of the imidazo[5,1-d] nih.govsynzeal.compharmaffiliates.comlgcstandards.comtetrazine ring system, which is the core of the anticancer drug Temozolomide. nih.govresearchgate.net

The synthesis of this class of compounds typically begins with 5-amino-1H-imidazole-4-carboxamide (AICA). The critical step involves the diazotization of the 5-amino group to form a reactive diazonium intermediate. This intermediate then undergoes an intramolecular cyclization to yield the fused tetrazine ring. researchgate.net 5-Diazenyl-1H-imidazole-4-carboxamide represents a stabilized, isolable form related to this key diazonium intermediate. Its structure is primed for cyclization reactions to form such fused systems, making it a direct and highly relevant precursor for imidazotetrazines and other related fused imidazole derivatives like imidazo[1,2-a] nih.govpharmaffiliates.comlgcstandards.comtriazines. beilstein-journals.orgrsc.org

Table 1: Fused Heterocyclic Systems Derived from Imidazole-4-Carboxamide Precursors

| Precursor Scaffold | Key Transformation | Resulting Fused System | Example Compound Class |

| 5-Amino-1H-imidazole-4-carboxamide | Diazotization & Cyclization | Imidazo[5,1-d] nih.govsynzeal.compharmaffiliates.comlgcstandards.comtetrazine | Temozolomide Analogues |

| 5-Amino-1H-imidazole-4-carboxamide | Reaction with Cyanamide | Imidazo[4,5-d]pyrimidine | Purines |

| 2-Aminoimidazole | Annulation with Ketones | Imidazo[1,2-a]triazine | Substituted Imidazotriazines |

Contributions to Methodological Advancements in Diazo Chemistry

The diazenyl group is a functional group of significant interest in organic synthesis due to its versatile reactivity. As a component of 5-Diazenyl-1H-imidazole-4-carboxamide, it offers a platform for exploring new chemical transformations. The compound can undergo a variety of reactions, including oxidation, reduction, and substitution, facilitated by the reactive sites on both the imidazole ring and the diazenyl group.

While specific studies detailing new synthetic methodologies developed directly using 5-Diazenyl-1H-imidazole-4-carboxamide are not extensively documented, its structure is inherently valuable for advancing diazo chemistry. The electron-rich nature of the imidazole ring influences the reactivity of the attached diazenyl group, potentially enabling unique cycloaddition, cross-coupling, or rearrangement reactions. Its role as a stable diazo-containing heterocycle allows it to serve as a model substrate for developing and optimizing reactions that might be difficult with more transient diazonium species.

Research Chemical Standards and Impurity Profiling

In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This is achieved through rigorous analytical testing, which relies on the use of highly characterized reference standards.

5-Diazenyl-1H-imidazole-4-carboxamide is officially recognized as Dacarbazine (B1669748) Impurity C by the European Pharmacopoeia (EP). synthinkchemicals.comsynzeal.comveeprho.comncats.io Dacarbazine is a chemotherapy drug used in the treatment of melanoma and Hodgkin's lymphoma. pharmaffiliates.com During the synthesis or degradation of Dacarbazine, several related substances, including Impurity C, can be formed. Regulatory bodies require that these impurities be identified and quantified to ensure the safety and efficacy of the final drug product.

As a certified reference standard, 5-Diazenyl-1H-imidazole-4-carboxamide is used by pharmaceutical quality control laboratories for several critical functions:

Identification: To confirm the presence of this specific impurity in batches of Dacarbazine.

Quantification: To measure the exact amount of the impurity, ensuring it does not exceed an established safety threshold.

Method Validation: To validate the performance of analytical methods (like HPLC) used for routine quality control.

The availability of this compound as a high-purity standard is essential for drug manufacturers to comply with stringent regulatory requirements. synzeal.comsigmaaldrich.compharmaffiliates.com

Table 2: Key Named Impurities of Dacarbazine

| Impurity Name | Chemical Name | CAS Number |

| Dacarbazine Impurity A | 2-Azahypoxanthine | 4656-86-4 |

| Dacarbazine Impurity B | 5-Amino-1H-imidazole-4-carboxamide | 360-97-4 |

| Dacarbazine Impurity C | 5-Diazenyl-1H-imidazole-4-carboxamide | 1314929-56-0 |

| Dacarbazine Impurity D | Dimethylamine Hydrochloride | 506-59-2 |

This table provides a selection of key impurities for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Diazenyl-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : Synthesis typically involves diazenylation of imidazole precursors under controlled pH (6.5–8.0) and temperature (60–80°C). Acidic or basic catalysts, such as sodium acetate or triethylamine, facilitate ring closure and stabilize reactive intermediates. For example, the use of hydrazine derivatives in diazenyl group introduction requires inert atmospheres to prevent oxidation . Yield optimization often involves iterative adjustments to stoichiometry and reaction time, followed by purification via recrystallization or column chromatography.

Q. How does the substitution pattern on the imidazole core influence the physicochemical properties of 5-Diazenyl-1H-imidazole-4-carboxamide?

- Methodological Answer : Substituents at positions 1 (e.g., methyl) and 5 (diazenyl) significantly alter steric and electronic profiles. Methyl groups at position 1 enhance steric hindrance, reducing nucleophilic attack at the carboxamide group, while the diazenyl moiety at position 5 increases electrophilicity, enabling coupling reactions. Comparative studies with analogs (e.g., 5-amino or 4-carboxamide variants) reveal distinct solubility and stability trends, which can be modeled using computational tools like DFT .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for detecting 5-Diazenyl-1H-imidazole-4-carboxamide as a trace impurity in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV-Vis detection (λ = 230–260 nm) is standard for quantification. Mass spectrometry (LC-MS/MS) provides specificity for structural confirmation, particularly in complex matrices. Method validation should follow ICH guidelines, with detection limits ≤0.1% w/w. Pharmacopeial methods, such as those in the USP, often employ ion-pair chromatography to resolve polar impurities .

Q. How can researchers reconcile contradictory data on the biological activity of 5-Diazenyl-1H-imidazole-4-carboxamide given limited literature?

- Methodological Answer : Leverage structure-activity relationship (SAR) studies with analogs like Dacarbazine (a prodrug releasing 5-Diazenyl derivatives). In vitro assays (e.g., cytotoxicity in cancer cell lines) paired with molecular docking can predict bioactivity. Cross-reference pharmacological databases (e.g., PubChem) to identify structurally related compounds with documented mechanisms, such as alkylating agents or enzyme inhibitors .

Q. What strategies minimize by-product formation during the synthesis of 5-Diazenyl-1H-imidazole-4-carboxamide, and how are these by-products characterized?

- Methodological Answer : Common by-products include unreacted hydrazine intermediates and dimerization products. By-products are minimized by slow reagent addition and maintaining anhydrous conditions. Characterization employs NMR (¹H/¹³C) for structural elucidation and HPLC-MS for purity assessment. For example, dimeric species often exhibit distinct molecular ion peaks (m/z = [M+H]⁺ ± 2×162.58 Da) .

Q. What role does 5-Diazenyl-1H-imidazole-4-carboxamide play in the degradation pathways of alkylating agents like Dacarbazine?

- Methodological Answer : As a degradation product, it forms via hydrolytic cleavage of Dacarbazine’s triazene moiety under acidic conditions. Stability studies (pH 3–9, 25–40°C) using accelerated thermal stress models (ICH Q1A) reveal degradation kinetics. LC-MS/MS tracks degradation markers, while Arrhenius plots predict shelf-life under standard storage .

Data Contradiction and Resolution

Q. How can researchers address discrepancies in reported synthetic yields of 5-Diazenyl-1H-imidazole-4-carboxamide across studies?

- Methodological Answer : Variability often stems from differences in catalyst purity or solvent selection (e.g., DMF vs. ethanol). Systematic replication under controlled conditions (e.g., inert gas purging, standardized reagents) is critical. Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., temperature, pH) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.